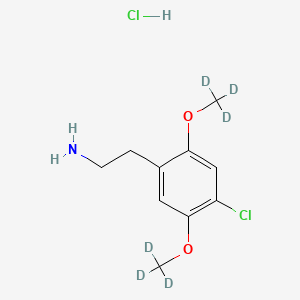
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is a deuterated phenethylamine derivative. This compound is often used in scientific research due to its unique properties, including its potential psychotherapeutic utility. The deuterium labeling in the compound helps in various analytical and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenethylamine precursor.
Deuteration: The methoxy groups are replaced with deuterated methoxy groups using deuterated reagents.
Chlorination: The aromatic ring is chlorinated at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and ensuring the purity of the final product through crystallization and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Applications De Recherche Scientifique
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in analytical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of phenethylamine derivatives.
Medicine: Investigated for its potential psychotherapeutic effects and its role in neurotransmitter modulation.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to altered neurotransmitter levels and potential psychotherapeutic effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride
- 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride
- Amidosulfuron D6 (dimethoxy D6)
Uniqueness
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride is unique due to its specific deuterium labeling and the presence of a chlorine atom at the 4-position. This combination provides distinct analytical advantages and potential therapeutic applications compared to other similar compounds.
Propriétés
IUPAC Name |
2-[4-chloro-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKVQPFRTVWJY-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














